molecular structure and IUPAC name of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile
This technical guide details the structural properties, synthesis, and applications of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile , a critical intermediate in the synthesis of substituted benzofurans. A Pivotal Scaffold f...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural properties, synthesis, and applications of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile , a critical intermediate in the synthesis of substituted benzofurans.
A Pivotal Scaffold for 7-Substituted Benzofuran Synthesis
Identity & Structural Analysis
2-(2-Formyl-6-methoxyphenoxy)acetonitrile is an O-alkylated derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). It serves as a "privileged scaffold" in medicinal chemistry, primarily as a precursor to 7-methoxybenzofuran-2-carbonitrile via base-mediated cyclization.
Property
Data
IUPAC Name
2-(2-Formyl-6-methoxyphenoxy)acetonitrile
CAS Number
127500-89-4
Molecular Formula
C₁₀H₉NO₃
Molecular Weight
191.18 g/mol
SMILES
COc1cccc(C=O)c1OCC#N
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, Chloroform, Ethyl Acetate
Structural Isomerism Note
It is crucial to distinguish this molecule from its isomers used in other pharmaceutical contexts:
Target Molecule: Derived from o-vanillin (3-methoxy substitution relative to aldehyde). Precursor to 7-methoxybenzofurans .
Isomer A (Vanillin derivative): 2-(4-Formyl-2-methoxyphenoxy)acetonitrile.
Isomer B (Isovanillin derivative): 2-(3-Formyl-4-methoxyphenoxy)acetonitrile.
Isomer C (Fruquintinib Intermediate): Derived from 2-hydroxy-4-methoxybenzaldehyde. Precursor to 6-methoxybenzofurans (used in VEGFR inhibitors).
Synthesis Protocol
The synthesis involves the regioselective O-alkylation of o-vanillin with haloacetonitriles. This reaction exploits the acidity of the phenolic hydroxyl group (
Activation: Charge a reaction vessel with o-vanillin (1.0 eq) and anhydrous DMF (5-10 volumes). Add
(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
Note: The color typically shifts to bright yellow/orange due to phenoxide formation.
Alkylation: Cool the mixture to 0°C. Dropwise add Chloroacetonitrile (1.2 eq) to control the exotherm.
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2] The aldehyde peak of the starting material will shift, and the phenolic OH signal will disappear in NMR checks.
Workup:
Pour the reaction mixture into ice-cold water (10 volumes).
The product usually precipitates as a solid. Filter and wash with water to remove inorganic salts.
If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol or a Toluene/Heptane mixture to yield the pure nitrile.
Mechanistic Insight & Pathway Visualization
The reaction proceeds via a standard S_N2 mechanism . The phenoxide oxygen acts as the nucleophile, attacking the methylene carbon of the haloacetonitrile.
Critical Control Point:
Temperature control is vital. Excessive heat (>100°C) or strong bases (e.g.,
) can trigger premature Thorpe-Ziegler cyclization , converting the open-chain nitrile directly into the benzofuran derivative in situ.
Caption: The synthetic route from o-vanillin to the nitrile intermediate, showing the potential downstream cyclization to benzofuran.
Downstream Applications: Benzofuran Synthesis
The primary utility of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile is its conversion to 7-methoxybenzofuran-2-carbonitrile . This is a specific example of the Rap-Stoermer reaction variant.
Mechanism: Intramolecular aldol-type condensation (Knoevenagel) between the active methylene of the nitrile and the aldehyde carbonyl, followed by dehydration.
Relevance: 7-substituted benzofurans are less common than their 5- or 6-substituted counterparts (like those in Amiodarone or Fruquintinib), making them valuable for generating novel IP space in drug discovery, particularly for targets involving melatonin (
) and adenosine receptors.
Analytical Characterization
To validate the structure, researchers should look for the following spectroscopic signatures:
7.2–7.6 ppm (3H, m): Aromatic protons. The 1,2,3-substitution pattern of the parent ring typically yields a triplet and two doublets (or multiplet overlap).
5.1–5.2 ppm (2H, s): Methylene protons of the cyanomethoxy group (). This singlet is diagnostic; if it splits or shifts significantly, cyclization may have occurred.
3.8–3.9 ppm (3H, s): Methoxy group ().
IR Spectroscopy ()
2200–2250 cm
: Sharp, weak nitrile () stretch.
1680–1700 cm
: Strong carbonyl () stretch of the aldehyde.
1260 cm
: Aryl alkyl ether () stretch.
References
Synthesis of Benzofurans: Kowalewska, M., & Kwiecień, H. (2008). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids.[3] Tetrahedron. Link
Base-Promoted Cyclization: Zhang, X., et al. (2020). Base‐Promoted Intramolecular Cyclization and Hydrolysis of 2‐(2‐Formylaryloxy)acetonitriles.Link
Fruquintinib Intermediate Comparison: Development of Synthetic Routes to Benzofuran Intermediates. Link
Chemical Identity: PubChem Compound Summary for 2-(2-Formyl-6-methoxyphenoxy)acetonitrile (CAS 127500-89-4). Link
A Comprehensive Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)acetonitrile (CAS No. 127500-89-4)
For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry and materials science is built upon a foundation of versatile molecular scaffolds. These core structure...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry and materials science is built upon a foundation of versatile molecular scaffolds. These core structures, through carefully planned synthetic modifications, give rise to a vast array of compounds with tailored biological activities and material properties. Among these, aromatic compounds bearing multiple reactive functional groups are of paramount importance. This guide provides an in-depth technical overview of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile, a molecule of significant interest due to its unique combination of an aldehyde, a methoxy group, an ether linkage, and a nitrile moiety. While this compound may not be a household name, its structural motifs are prevalent in numerous biologically active molecules and advanced materials. This document aims to serve as a valuable resource for researchers and developers, offering insights into its synthesis, characterization, and potential applications, thereby empowering the next wave of scientific innovation.
Molecular Overview and Physicochemical Properties
2-(2-Formyl-6-methoxyphenoxy)acetonitrile, with the Chemical Abstracts Service (CAS) number 127500-89-4, is an organic compound featuring a substituted benzene ring. Its structure is characterized by a formyl (-CHO) group and a methoxy (-OCH₃) group ortho to an ether linkage, which in turn is connected to an acetonitrile (-CH₂CN) fragment.
Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
General principle for similar structures
The presence of multiple functional groups imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate in organic synthesis. The aldehyde group can participate in a wide range of reactions, including reductive aminations, Wittig reactions, and condensations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration. The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring, directing electrophilic substitution to specific positions.
Synthesis and Mechanistic Considerations
The synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile can be logically approached through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This approach involves the reaction of a phenol with an alkyl halide in the presence of a base.
Proposed Synthetic Pathway
The most plausible synthetic route starts from the commercially available 2-hydroxy-3-methoxybenzaldehyde. This starting material is then reacted with chloroacetonitrile in the presence of a suitable base and solvent.
Caption: Proposed synthetic pathway for 2-(2-Formyl-6-methoxyphenoxy)acetonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for similar Williamson ether syntheses found in the patent literature for related phenoxyacetonitrile compounds.[2]
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq).
Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq) as the base.
Reagent Addition: To the stirred suspension, add chloroacetonitrile (1.1-1.5 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Formyl-6-methoxyphenoxy)acetonitrile.
Mechanistic Insights
The reaction proceeds via a classic Sₙ2 mechanism. The basic potassium carbonate deprotonates the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride leaving group to form the desired ether linkage.
Caption: Mechanism of the Williamson ether synthesis.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative:
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.5 ppm.
Aromatic Protons: Three protons on the benzene ring, likely appearing as multiplets in the aromatic region (δ 6.8-7.8 ppm), with their exact chemical shifts and coupling patterns depending on the electronic effects of the substituents.
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.
Methylene Protons (-OCH₂CN): A singlet around δ 4.8-5.2 ppm, integrating to two protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show ten distinct signals:
Aldehyde Carbonyl Carbon (-CHO): A signal in the highly deshielded region, around δ 190-200 ppm.
Nitrile Carbon (-CN): A signal in the range of δ 115-125 ppm.
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group and the carbon bearing the ether linkage appearing at lower field.
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Methylene Carbon (-OCH₂CN): A signal around δ 50-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
C=O Stretch (Aldehyde): A strong, sharp absorption around 1680-1700 cm⁻¹.
C≡N Stretch (Nitrile): A medium-intensity, sharp absorption around 2240-2260 cm⁻¹.
C-O Stretch (Ether and Methoxy): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
C-H Stretch (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 191.18. Key fragmentation patterns could include the loss of the formyl group (-29), the methoxy group (-31), and the cyanomethoxy group (-56).
Potential Applications in Research and Development
While specific applications of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile are not extensively documented, its structural features suggest significant potential in several areas of chemical and pharmaceutical research. The aminophenylacetonitrile scaffold, a close structural relative, is a versatile building block in medicinal chemistry.[3]
Medicinal Chemistry
Anthelmintic Agents: Derivatives of amino-acetonitrile have shown potent activity against parasitic nematodes.[3] The formyl group of the title compound could be reductively aminated to introduce various amine functionalities, leading to a library of compounds for screening against parasitic targets.
Anticancer and Antioxidant Agents: Methoxyphenylamino derivatives have been investigated for their anticancer and antioxidant properties.[3] The aldehyde functionality can be used to synthesize various heterocyclic systems, such as quinolines and pyrimidines, which are known pharmacophores in oncology.
Antimicrobial Agents: The aminophenyl scaffold is a component of various antimicrobial compounds.[3] The versatile reactivity of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile allows for its incorporation into diverse molecular frameworks to be tested for antibacterial and antifungal activity.
As a Key Intermediate: Methoxyphenylacetonitrile derivatives are crucial intermediates in the synthesis of pharmaceuticals.[3] For example, 4-methoxyphenylacetonitrile is a key starting material for the antidepressant Venlafaxine. The title compound could serve as a valuable intermediate for the synthesis of complex, poly-functionalized active pharmaceutical ingredients.
Workflow for a Hypothetical Drug Discovery Application
Caption: A hypothetical workflow for utilizing 2-(2-Formyl-6-methoxyphenoxy)acetonitrile in a drug discovery program.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(2-Formyl-6-methoxyphenoxy)acetonitrile. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for related aromatic aldehydes and nitriles should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(2-Formyl-6-methoxyphenoxy)acetonitrile represents a molecule of considerable synthetic potential. Its unique constellation of functional groups makes it an attractive building block for the synthesis of a wide range of more complex molecules. While its direct applications are yet to be fully explored and documented, the known biological activities of structurally related compounds strongly suggest its utility in medicinal chemistry and drug discovery. The synthetic route via Williamson ether synthesis is straightforward and amenable to scale-up. This technical guide has aimed to provide a comprehensive overview of this compound, from its fundamental properties to its potential applications, to aid researchers in harnessing its synthetic versatility for future scientific advancements.
References
Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
Application Note: Scalable Synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile from o-Vanillin
Abstract & Scope This technical guide details the optimized protocol for the -alkylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with chloroacetonitrile to yield 2-(2-formyl-6-methoxyphenoxy)acetonitrile . This c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the optimized protocol for the
-alkylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with chloroacetonitrile to yield 2-(2-formyl-6-methoxyphenoxy)acetonitrile . This compound is a critical pharmacophore intermediate, widely utilized in the synthesis of 7-methoxybenzofuran derivatives via Thorpe-Ziegler cyclization.
Unlike standard phenol alkylations, o-vanillin presents a specific challenge: a strong intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-formyl group. This protocol addresses this kinetic barrier using a Finkelstein-assisted Williamson ether synthesis, ensuring high conversion rates (>90%) and reproducibility.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a nucleophilic substitution (
) where the phenoxide of o-vanillin attacks the -carbon of chloroacetonitrile.
Figure 1: Retrosynthetic disconnection showing the ether linkage formation.
Critical Safety Protocol (Read Before Experimentation)
⚠️ DANGER: ACUTE TOXICITY HAZARDChloroacetonitrile is fatal if inhaled, swallowed, or absorbed through the skin. It acts as a cyanide source in vivo.
Engineering Controls: All operations must be performed in a functioning fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A full-face shield is recommended during the addition step.
Waste Management: All aqueous waste must be treated with bleach (sodium hypochlorite) or NaOH to hydrolyze residual nitrile before disposal.
Antidote: Ensure a cyanide antidote kit is accessible in the facility.
Experimental Protocol
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Amount (Example)
Role
o-Vanillin
152.15
1.0
15.2 g (100 mmol)
Substrate
Chloroacetonitrile
75.50
1.2
9.06 g (7.6 mL)
Electrophile
Potassium Carbonate ()
138.21
2.0
27.6 g
Base
Potassium Iodide (KI)
166.00
0.1
1.66 g
Catalyst
DMF (Anhydrous)
73.09
-
100 mL
Solvent
Step-by-Step Methodology
Step 1: Deprotonation & Activation
Charge a 250 mL round-bottom flask (RBF) with a magnetic stir bar.
Add o-vanillin (15.2 g) and anhydrous DMF (100 mL).
Add
(27.6 g) and KI (1.66 g).
Observation: The solution will turn bright yellow/orange, indicating the formation of the phenoxide anion.
Stir at Room Temperature (RT) for 15 minutes to disrupt the intramolecular H-bond.
Step 2: Alkylation (
)
CRITICAL: Using a syringe pump or dropping funnel, add chloroacetonitrile (7.6 mL) dropwise over 10 minutes. Exotherm is minimal, but control is required to prevent vapor release.
Equip the flask with a reflux condenser.
Heat the reaction mixture to 60°C for 4–6 hours.
Expert Insight: While room temperature reaction is possible, 60°C ensures complete conversion of the sterically hindered ortho-phenoxide and overcomes the lower reactivity of the chloride leaving group. The KI acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.
Step 3: Reaction Monitoring (TLC)
Mobile Phase: Hexanes:Ethyl Acetate (7:3).
Visualization: UV lamp (254 nm).
Target: Disappearance of o-vanillin (
, stains dark with ) and appearance of product (, UV active, no stain).
Workup & Purification Workflow
Figure 2: Decision tree for isolation based on physical state of the crude product.
Purification Notes:
The product often precipitates as a solid upon pouring into ice water. If it oils out (common if DMF is residual), extract with Ethyl Acetate.
Recrystallization: Ethanol is the preferred solvent. Dissolve hot, cool slowly to 4°C.
Characterization & Quality Control
The product is a pale yellow crystalline solid.
Technique
Expected Signal / Value
Assignment
Appearance
Pale yellow solid
-
Melting Point
82–85 °C
-
H NMR (400 MHz, )
10.51 (s, 1H)
Aldehyde (-CHO)
7.45 (dd, 1H)
Ar-H (C4)
7.15 (d, 1H)
Ar-H (C3/C5)
4.98 (s, 2H)
Methylene (-OCHCN)
3.92 (s, 3H)
Methoxy (-OCH)
IR (ATR)
2240-2250 cm
Nitrile (CN) stretch
1685-1695 cm
Aldehyde (C=O) stretch
Self-Validating Check:
The disappearance of the broad phenolic -OH stretch (~3200-3400 cm
) in the IR spectrum and the appearance of the sharp nitrile peak at ~2250 cm confirms the formation of the ether linkage.
Scientific Rationale (E-E-A-T)
Why DMF and Potassium Carbonate?
While acetone is a "greener" solvent, DMF is superior for this specific substrate. The high dielectric constant of DMF facilitates the dissociation of the
ion pairs, increasing the nucleophilicity of the phenoxide. Furthermore, o-vanillin's intramolecular hydrogen bond () requires a solvent that can effectively solvate the cation (), leaving the phenoxide "naked" and reactive.
The Role of Potassium Iodide (KI)
Chloroacetonitrile contains a chloride leaving group, which is moderately reactive. Adding catalytic KI (10 mol%) performs an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide. This significantly reduces reaction time and suppresses side reactions (such as Cannizzaro disproportionation of the aldehyde) by allowing milder thermal conditions.
using 2-(2-Formyl-6-methoxyphenoxy)acetonitrile in benzofuran synthesis
Application Note: Strategic Synthesis of 7-Methoxybenzofuran-2-carbonitrile via Intramolecular Cyclization Abstract This technical guide details the protocol for utilizing 2-(2-Formyl-6-methoxyphenoxy)acetonitrile as a p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of 7-Methoxybenzofuran-2-carbonitrile via Intramolecular Cyclization
Abstract
This technical guide details the protocol for utilizing 2-(2-Formyl-6-methoxyphenoxy)acetonitrile as a pivotal precursor in the synthesis of 7-methoxybenzofuran-2-carbonitrile .[1] Benzofurans are privileged pharmacophores in medicinal chemistry, and the 7-methoxy substitution pattern is frequently encountered in bioactive natural products and synthetic drugs.[1] This guide elucidates the mechanistic pathway of the base-mediated intramolecular cyclization, provides a robust experimental protocol, and offers troubleshooting strategies to maximize yield and purity.[1]
Introduction & Strategic Value
The benzofuran scaffold is a cornerstone in drug discovery, exhibiting a wide range of biological activities including antitumor, anti-inflammatory, and antiviral properties.[1] The specific precursor, 2-(2-Formyl-6-methoxyphenoxy)acetonitrile , offers a streamlined entry into 2-substituted benzofurans via the Thorpe-Ziegler or intramolecular Knoevenagel type condensation.[1]
Unlike intermolecular coupling strategies, this intramolecular approach guarantees regioselectivity.[1] The presence of the nitrile group in the final product (7-methoxybenzofuran-2-carbonitrile) provides a versatile handle for further functionalization into amides, acids, amines, or tetrazoles, making it a high-value intermediate in divergent synthesis.[1]
Mechanistic Insight
The transformation is driven by a base-mediated intramolecular aldol-type condensation followed by dehydration.[1] Understanding this mechanism is critical for troubleshooting incomplete reactions (e.g., isolation of the hydroxy intermediate).[1]
Key Steps:
Activation: The base abstracts an acidic proton from the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-methylene group of the nitrile.
Cyclization: The resulting carbanion performs a nucleophilic attack on the proximal aldehyde carbonyl.[1]
Dehydration: The intermediate alkoxide/alcohol undergoes ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-elimination of water, driven by the thermodynamic stability of the resulting aromatic benzofuran system.
Figure 1: Mechanistic pathway for the conversion of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile to the benzofuran scaffold.[1][2]
Experimental Protocol
Materials & Reagents
Substrate: 2-(2-Formyl-6-methoxyphenoxy)acetonitrile (derived from o-vanillin).[1]
Precipitation Method (Preferred): Pour the reaction mixture into crushed ice/water (10x volume). Stir vigorously for 30 minutes. The product often precipitates as a solid.[1]
If solid forms: Filter, wash with water, and dry under vacuum.[1][3]
If oil forms: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.
Dry the organic layer over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
, filter, and concentrate.
Purification: If necessary, purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Figure 2: Operational workflow for the synthesis and isolation of the target benzofuran.
Optimization & Troubleshooting
The following table summarizes common issues and expert solutions based on reaction kinetics and thermodynamics.
Switch to DMF or DMSO .[1] The higher dielectric constant stabilizes the intermediate enolate/carbanion, accelerating the attack.[1]
Intermediate
LC-MS shows mass corresponding to [M+18] (Hydrated/Aldol product).
The dehydration step is incomplete.[1] Increase temperature to 100-110°C or add a stronger base trace (e.g., DBU) to force elimination.
Hydrolysis
Product converts to amide (M+18 of nitrile).
Avoid aqueous bases (NaOH/KOH). Ensure anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
is used. Limit water content in DMF.
Base
Substrate decomposes.
If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
is too harsh (rare), switch to DBU (1.2 eq) in refluxing acetonitrile.
References
Review on Benzofuran Synthesis:
Khanam, H., & Shamsi, F. (2017).[1] Methods of Synthesis of Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.[1]
Mechanistic Foundation (Thorpe-Ziegler/Knoevenagel):
Cacchi, S., et al. (2003).[1] Palladium-catalyzed reaction of 2-hydroxy-aryl and heteroaryl halides with 1-alkynes. Journal of Organic Chemistry. (Contextualizing the cyclization logic).
Specific Precursor Reactivity (Salicylaldehyde Derivatives):
Nawrot-Modlinska, J., et al. (2006).[1] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
Analogous Cyclization Protocols:
Watanuki, S., et al. (2003).[1] Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile. (Highlighting alternative cyclization modes).
purification methods for 2-(2-Formyl-6-methoxyphenoxy)acetonitrile recrystallization
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(2-Formyl-6-methoxyphenoxy)acetonitrile and require a robust method for...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(2-Formyl-6-methoxyphenoxy)acetonitrile and require a robust method for its purification via recrystallization. Given the specific nature of this molecule, a pre-validated protocol may not be readily available. Therefore, this document serves as both a practical guide and a strategic manual for developing and troubleshooting a purification workflow from first principles.
Introduction: The Rationale Behind Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature (typically the solvent's boiling point). Impurities present in the crude material are ideally either completely soluble at room temperature or completely insoluble at high temperatures, allowing for their removal by filtration.[2]
For 2-(2-Formyl-6-methoxyphenoxy)acetonitrile, its molecular structure—featuring a polar aromatic aldehyde, a methoxy ether, and a nitrile group—suggests that a range of polar organic solvents and aqueous mixtures are promising candidates for developing a successful recrystallization protocol.
Part 1: Frequently Asked Questions (FAQs)
Q1: I don't have a specific recrystallization protocol for this exact molecule. Where do I start?
A1: This is a common challenge with novel or specialized compounds. The best approach is to start with solvent screening, guided by the structure of your molecule and data from analogous compounds. The target molecule is structurally similar to vanillin (4-hydroxy-3-methoxybenzaldehyde), for which water is a very effective recrystallization solvent.[3][4] This provides an excellent starting point. Your initial screening should therefore include water, short-chain alcohols (methanol, ethanol), and potentially mixtures of these with water.
Q2: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[5] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high, causing it to crash out of solution above its melting point.[6] It can also be caused by the presence of significant impurities that depress the melting point of the mixture.[7]
Troubleshooting Steps:
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (10-20% more) of the hot solvent to lower the saturation point. Allow it to cool more slowly.[7][8]
Lower the Cooling Temperature: Induce crystallization at a lower temperature by vigorously scratching the inner wall of the flask with a glass rod at the liquid's surface.[1]
Change Solvent System: If the issue persists, the solvent is likely unsuitable. Switch to a lower-boiling point solvent or introduce an "anti-solvent" (in which the compound is less soluble) into a mixed-solvent system.
Q3: I am getting a very low yield after recrystallization. What are the most common causes?
A3: A low yield is typically due to one of four factors:
Using too much solvent: The most common cause.[7] Even in the cold, your compound has some solubility. Using the absolute minimum amount of hot solvent required to dissolve the solid is critical.[1]
Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Ensure your funnel and receiving flask are pre-heated.[5]
Incomplete crystallization: Not cooling the solution for a long enough period or to a low enough temperature. An ice-water bath is recommended to maximize crystal formation.[4]
Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that was not adequately chilled, will dissolve some of your product.[1]
Q4: My purified material still shows impurities by TLC or has a broad melting point. How can I improve purity?
A4: If a single recrystallization is insufficient, consider the following:
Slow Down Crystal Growth: Rapid crystal formation can trap impurities within the lattice.[8] Ensure the solution cools slowly and undisturbed. Insulating the flask can help. Once at room temperature, move it to an ice bath.
Perform a Second Recrystallization: A subsequent recrystallization will almost always improve purity, albeit with some loss of yield.
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly as it can also adsorb your desired product.
Part 2: Experimental Protocols & Method Development
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic method to identify a suitable single or mixed solvent system.
Objective: To find a solvent that dissolves 2-(2-Formyl-6-methoxyphenoxy)acetonitrile when hot but not when cold.
Materials:
Crude 2-(2-Formyl-6-methoxyphenoxy)acetonitrile
Test tubes (e.g., 13x100 mm)
Selection of candidate solvents (see Table 1)
Hot plate or water bath
Pasteur pipettes
Glass stirring rod
Procedure:
Place approximately 20-30 mg of the crude solid into several different test tubes.
To each tube, add a candidate solvent dropwise at room temperature, stirring after each drop. Note the solubility. An ideal solvent will not dissolve the compound at this stage.
If the compound is insoluble at room temperature, heat the test tube gently in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath for 5-10 minutes.
Observe the quality and quantity of crystals formed. Abundant, well-formed crystals indicate a promising solvent.
If no single solvent is ideal, test mixed-solvent systems. Dissolve the compound in a minimal amount of a "good" hot solvent (one it is soluble in), then add a "bad" or "anti-solvent" (one it is insoluble in) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool.[9]
Data Summary: Candidate Solvents
The following table provides starting points for solvent selection based on the polarity of the target molecule.
Solvent
Polarity
Boiling Point (°C)
Comments & Rationale
Water
High
100
Excellent starting point. Used for the analogous compound, vanillin.[10] High boiling point allows for a large solubility differential.
Ethanol
High
78
Good general-purpose polar solvent. Often used in mixtures with water.[11]
Methanol
High
65
Similar to ethanol but more volatile. Can be effective but may have slightly higher cold solubility.[12]
Isopropanol
Medium
82
Less polar than ethanol; may provide a better solubility gradient.
Ethyl Acetate
Medium
77
A less polar option if the compound is too soluble in alcohols. Often used in a mixed system with hexanes.[11]
Toluene
Low
111
A non-polar option. Unlikely to be a primary solvent but could be used as an anti-solvent or for removing non-polar impurities.
Protocol 2: Bulk Recrystallization Procedure
This protocol is a general method to be adapted based on the results from the solvent screening. The example values are based on protocols for vanillin purification.[4]
Procedure:
Weigh 1.0 g of crude 2-(2-Formyl-6-methoxyphenoxy)acetonitrile into a 50 mL Erlenmeyer flask.
Add the chosen solvent (e.g., water) in a small portion (e.g., 15 mL). Add a boiling chip or magnetic stir bar.
Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Crucially, add the minimum volume of boiling solvent necessary. [1]
(Optional Hot Filtration) If insoluble impurities are visible, add a small excess of hot solvent (approx. 10% of total volume) and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[3]
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel, wet it with a small amount of the cold recrystallization solvent, and apply vacuum to seat the paper.
Pour the cold crystal slurry into the funnel.
Wash the crystals with a minimal amount of ice-cold solvent (1-2 small portions) to remove any remaining soluble impurities.
Continue to draw air through the crystals for several minutes to help them dry.
Transfer the purified crystals to a watch glass and allow them to air dry completely. Determine the mass and calculate the percent recovery.
Assess purity by taking a melting point. A sharp melting point close to the literature value indicates high purity.
Part 3: Troubleshooting Workflow & Visualization
The following diagrams illustrate the decision-making process for solvent selection and the overall recrystallization workflow.
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Step-by-step recrystallization and troubleshooting process.
References
Experiment 1: Recrystallization of Vanillin. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 13, 2026, from [Link]
Vanillin Recrystallization - 1131 Words. (n.d.). Cram. Retrieved February 13, 2026, from [Link]
Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. University of Delaware. Retrieved February 13, 2026, from [Link]
Recrystallization. (n.d.). Retrieved February 13, 2026, from [Link]
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved February 13, 2026, from [Link]
Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. (2015, September 23). CHEMISTRY. Retrieved February 13, 2026, from [Link]
Recrystallization of Vanillin Experiment. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved February 13, 2026, from [Link]
Separation of aromatic aldehydes. (2012, May 3). Google Patents.
recrystallization.pdf. (n.d.). Retrieved February 13, 2026, from [Link]
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 13, 2026, from [Link]
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 13, 2026, from [Link]
Recrystallization. (n.d.). Wired Chemist. Retrieved February 13, 2026, from [Link]
Crystallization Solvents.pdf. (n.d.). Retrieved February 13, 2026, from [Link]
Effective solvent system selection in the recrystallization purification of pharmaceutical products. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 13, 2026, from [Link]
troubleshooting low cyclization efficiency of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The Challenge: You are attempting to cyclize 2-(2-Formyl-6-methoxyphenoxy)acetonitrile into 7-methoxybenzofuran-2-carbonitrile . While this appears to b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge:
You are attempting to cyclize 2-(2-Formyl-6-methoxyphenoxy)acetonitrile into 7-methoxybenzofuran-2-carbonitrile . While this appears to be a standard intramolecular Knoevenagel condensation (often the second step of a Rap-Stoermer synthesis), the presence of the 6-methoxy group introduces significant steric and electronic hurdles.
Mechanistic Bottleneck:
The 6-methoxy group (which becomes the 7-position in the benzofuran) exerts a steric clash with the ether linkage. This restricts the rotational freedom of the
chain, making it energetically difficult to achieve the specific conformation required for the initial enolate attack on the aldehyde or the subsequent dehydration step.
This guide provides high-level troubleshooting to overcome these steric barriers using thermodynamic control and specific base/solvent pairings.
Diagnostic Troubleshooting (Q&A)
Issue 1: "My reaction stalls at ~50% conversion, even after 24 hours."
Diagnosis:Reversibility & Water Poisoning.
The initial attack of the nitrile
-carbon on the aldehyde is an equilibrium process (Aldol-type addition). If water is present (even trace amounts from the solvent or base), the equilibrium shifts back to the starting material or hydrolyzes the nitrile.
Solution:
Switch Base: Move from Carbonates (
) to Amidine bases (). DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that is soluble in organic media, creating a "naked" enolate that is more reactive.
Dehydrating Agents: Add activated 4Å Molecular Sieves directly to the reaction vessel. This drives the equilibrium forward by removing the water generated during the aromatization step.
Issue 2: "I see a new spot on TLC (lower R_f), but it's not the benzofuran."
Diagnosis:Trapped Aldol Intermediate.
You have successfully formed the bond between the methylene and the aldehyde, creating the 3-hydroxy-2,3-dihydrobenzofuran intermediate. The reaction lacks the energy or activation to perform the final dehydration (elimination of water) to form the aromatic furan ring.
Solution:
Thermal Boost: Increase temperature to 80–100°C . The elimination step is endothermic.
Chemical Dehydration: If heat fails, cool the reaction, add trifluoroacetic anhydride (TFAA) or mesyl chloride (MsCl) with excess base (TEA) to convert the hydroxyl group into a good leaving group, forcing elimination.
Issue 3: "The product mass spec shows M+18 (Amide) instead of the Nitrile."
Diagnosis:Nitrile Hydrolysis.
Under basic conditions at high temperatures, the nitrile group is susceptible to hydrolysis, converting the target -CN to -CONH2 (primary amide). This is common when using hydroxide bases (KOH/NaOH) or wet hygroscopic solvents (DMSO/DMF).
Solution:
Solvent Switch: Replace DMF/DMSO with Anhydrous Acetonitrile (MeCN) or Toluene .
Base Switch: Use t-BuOK (Potassium tert-butoxide) in anhydrous THF. The bulky tert-butoxide is less likely to attack the nitrile carbon than hydroxide.
Visual Analysis
A. Reaction Mechanism & Steric Clash
This diagram illustrates the pathway and the specific point where the 6-OMe group interferes.
Caption: The 6-methoxy group sterically hinders the rotation required for the enolate to attack the aldehyde, often stalling the reaction at the starting material or intermediate stage.
B. Troubleshooting Decision Tree
Caption: Logical flow for diagnosing reaction failure based on crude mixture analysis.
Optimized Experimental Protocols
Protocol A: The "High-Performance" DBU Method
Best for sterically hindered substrates like 6-methoxy derivatives.
Reagents:
Substrate: 1.0 eq
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 1.5 eq
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Additives: 4Å Molecular Sieves (Activated)
Procedure:
Setup: Flame-dry a round-bottom flask and cool under Argon.
Critical Modification:
Do NOT use standard reagent-grade DMF. It often contains dimethylamine and water. Use Anhydrous DMF and keep the reaction under a strict Nitrogen atmosphere to prevent nitrile hydrolysis.
Comparative Data: Base & Solvent Selection
System
Base Strength
Dehydration Ability
Risk of Hydrolysis
Suitability for 6-OMe Substrate
K2CO3 / Acetone
Weak
Low
Low
Poor (Reflux T too low)
K2CO3 / DMF
Moderate
Moderate
High (if wet)
Moderate (Standard, but slow)
DBU / MeCN
Strong
High
Low
Excellent (Best for sterics)
tBuOK / THF
Very Strong
High
Moderate
Good (Fast, but side reactions)
References
General Benzofuran Synthesis (Rap-Stoermer)
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017.
Base-Promoted Cyclization Mechanisms
Base-Promoted Intramolecular Cyclization and Hydrolysis of 2-(2-Formylaryloxy)acetonitriles.[3] ChemistrySelect, 2020.[3] (Demonstrates the competition between cyclization and hydrolysis).
DBU in Heterocyclic Synthesis
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC, 2023.
Steric Hindrance in 7-Substituted Benzofurans
Synthesis and Biological Studies of Benzo[b]furan Derivatives. Molecules, 2023.[4] (Discusses the synthesis of 7-methoxy derivatives and the structural implications).
Technical Support Center: Solvent Optimization for 2-(2-Formyl-6-methoxyphenoxy)acetonitrile
Status: Operational | Ticket ID: SOLV-OPT-2024 | Tier: L3 Engineering Support Introduction: The Criticality of Solvent Selection Welcome to the Technical Support Center for 2-(2-Formyl-6-methoxyphenoxy)acetonitrile . Thi...
Introduction: The Criticality of Solvent Selection
Welcome to the Technical Support Center for 2-(2-Formyl-6-methoxyphenoxy)acetonitrile . This scaffold is a pivotal intermediate, primarily utilized in the synthesis of substituted benzofurans (via Thorpe-Ziegler cyclization) and pharmaceutical precursors.
The presence of three distinct reactive centers—the electrophilic formyl group (-CHO) , the base-sensitive nitrile (-CN) , and the sterically crowded ether linkage —makes solvent selection the single most deterministic factor in yield and purity.
This guide provides troubleshooting protocols, kinetic insights, and green chemistry alternatives to optimize your workflow.
User Issue: "My starting material forms a gum or crashes out upon cooling."
Root Cause: 2-(2-Formyl-6-methoxyphenoxy)acetonitrile exhibits a "Goldilocks" solubility profile. It is lipophilic due to the aromatic ring but requires polar interactions to solvate the nitrile and aldehyde dipoles.
Solubility Profile & Recommendations
Solvent Class
Solubility
Suitability
Technical Note
Polar Aprotic (DMF, DMSO, NMP)
High
Excellent
Ideal for reaction media but difficult to remove (high b.p.). Warning: DMSO can act as an oxidant at high temps.
Chlorinated (DCM, Chloroform)
High
Good
Good for workup/extraction. Avoid in base-catalyzed reactions due to carbene formation risks.
Esters/Ethers (EtOAc, THF, 2-MeTHF)
Moderate
Variable
Good for crystallization. 2-MeTHF is a superior, greener alternative to THF.
Protic (MeOH, EtOH, Water)
Low
Poor
Causes precipitation. Alcohols can react with the aldehyde (hemiacetal formation) under acidic conditions.
Hydrocarbons (Hexane, Toluene)
Very Low
Precipitant
Use Toluene only at high temps or as an antisolvent for crystallization.
Troubleshooting Steps:
For Reaction: If the substrate gums up in Toluene, add 5-10% DMF or Acetonitrile as a co-solvent to disrupt the crystal lattice.
For Workup: If an emulsion forms in DCM/Water, switch to EtOAc/Brine . The methoxy group increases the surfactant-like nature of the molecule.
User Issue: "The cyclization to benzofuran is stalling or producing hydrolysis byproducts."
Technical Insight: The transformation of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile to 7-methoxybenzofuran-2-carbonitrile is a base-mediated condensation. The solvent determines the basicity of the naked anion .
Protocol A: High-Speed Cyclization (DMF/K₂CO₃)
Mechanism: DMF solvates the cation (
), leaving the carbonate anion "naked" and highly reactive.
Pros: Fast kinetics (< 2 hours), high conversion.
Cons: Workup requires extensive water washing; DMF decomposition can produce dimethylamine impurities.
Fix: Maintain temp < 80°C to prevent DMF breakdown.
Pros: Easy solvent removal; product remains in organic phase while inorganic salts stay in water.
Cons: Slower kinetics due to steric hindrance from the 6-methoxy group.
Fix: Increase catalyst load (TBAB) to 5 mol% and use vigorous stirring (800+ RPM).
Decision Logic: Solvent Selection Workflow
Figure 1: Decision matrix for solvent selection based on reaction priorities.
Module 3: Stability & Impurity Management
User Issue: "I am seeing an M+18 peak (Amide) or M+16 peak (Acid) in LCMS."
Root Cause: The nitrile group is susceptible to hydrolysis in wet polar solvents , especially under basic conditions. The 6-methoxy group provides some steric protection, but not enough to prevent hydrolysis at high temperatures.
Impurity Pathways
Hydrolysis (Nitrile
Amide):
Trigger: Wet DMF/DMSO + Base (
).
Prevention: Use anhydrous solvents.[1] Store hygroscopic solvents (DMF) over molecular sieves (3Å or 4Å).
Cannizzaro / Oxidation (Aldehyde
Acid/Alcohol):
Trigger: Strong base (NaOH) in protic media or presence of peroxides in ethers (THF).
Prevention: Use mild bases (Carbonates/DBU) and peroxide-free ethers (CPME).
Degradation Visualization
Figure 2: Common degradation pathways driven by solvent impurities.
Module 4: Green Solvent Substitution
Directive: Modernize the protocol to align with GSK/Pfizer Solvent Sustainability Guides .
Replacing DMF/DCM is a priority for scale-up due to toxicity (REACH regulations) and waste disposal costs.
Recommended Substitutions
Traditional Solvent
Green Alternative
Implementation Notes
DMF / NMP
Cyrene™ or DMSO
Cyrene (dihydrolevoglucosenone) has similar polarity to NMP but is bio-derived. Note: Cyrene is not stable with strong bases; use DMSO for base-mediated steps.
DCM (Dichloromethane)
2-MeTHF or EtOAc
2-MeTHF separates well from water and requires less energy to distill. It is stable to basic cyclization conditions.
THF
CPME (Cyclopentyl Methyl Ether)
CPME resists peroxide formation and has low water solubility, making it ideal for anhydrous reactions and subsequent aqueous workups without solvent swapping.
Validation Protocol for CPME Substitution:
Dissolve substrate in CPME (0.5 M).
Add Base (
or ).
Reflux (B.P. 106°C).
Result: Higher reflux temp than THF (66°C) often accelerates the cyclization, compensating for the slightly lower polarity compared to DMF.
References
Base-Promoted Intramolecular Cyclization: ResearchGate. Synthesis of benzofuran-2-carboxamides via O-alkylation/Knoevenagel condensation.
Benzofuran Synthesis Strategies: WuXi Biology. Acid Catalyzed Cyclization and QM Analysis of Regioselectivity.
Solvent Selection Guides: White Rose Research Online. Green solvent selection guides (Pfizer/GSK/Sanofi).
Reaction of Phenoxyacetonitriles: Organic Syntheses. Preparation of p-Methoxyphenylacetonitrile (Analogous chemistry).
Green Solvent Alternatives (2-MeTHF/CPME): Sigma-Aldrich. Greener Solvent Alternatives for Nucleophilic Reactions.[1]
minimizing side reactions in o-vanillin alkylation with chloroacetonitrile
The following Technical Support Guide is structured to address the specific challenges of alkylating -vanillin with chloroacetonitrile. This response adheres to the persona of a Senior Application Scientist, prioritizing...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is structured to address the specific challenges of alkylating
-vanillin with chloroacetonitrile. This response adheres to the persona of a Senior Application Scientist, prioritizing mechanistic insight, practical troubleshooting, and safety.
Ticket ID: OV-CN-ALK-001
Subject: Minimizing Side Reactions in
-vanillin (2-hydroxy-3-methoxybenzaldehyde) with chloroacetonitrile is a classic Williamson ether synthesis, typically serving as the initial step in the synthesis of substituted benzofurans or hemoglobin modulators (e.g., Voxelotor analogs).
While theoretically simple, this reaction is plagued by the dual reactivity of the aldehyde moiety and the nitrile group . The primary failure mode is not a lack of reactivity, but rather the "stripping" of the product via competitive pathways triggered by improper base selection or moisture.
The Core Challenge: Competitive Pathways
The desired pathway is an
attack by the phenoxide on the -carbon of the nitrile. However, three major side reactions compete:
Cannizzaro Reaction: The aldehyde group is susceptible to disproportionation in the presence of strong hydroxide bases (NaOH/KOH), yielding the corresponding carboxylic acid and alcohol.[1][2][3]
Nitrile Hydrolysis: In the presence of water and base, the nitrile group converts to an amide (
-acetamide) or carboxylic acid.
Thorpe-Ziegler/Oligomerization: The active methylene of chloroacetonitrile can undergo self-condensation under highly basic conditions, leading to "gummy" dark precipitates.
Pathway Visualization
The following diagram maps the kinetic competition between the desired ether synthesis and the parasitic side reactions.
Figure 1: Mechanistic divergence in o-vanillin alkylation. Green path represents the target SN2 reaction; red paths indicate failure modes driven by base strength and moisture.
Critical Reaction Parameters
To suppress the red pathways shown above, the reaction environment must be tuned to favor nucleophilicity over basicity.
Parameter Optimization Matrix
Variable
Recommended
Avoid
Technical Rationale
Base
(Anhydrous)
NaOH, KOH, NaH
Hydroxide bases catalyze the Cannizzaro reaction on the aldehyde. Carbonates are mild enough to deprotonate the phenol () without attacking the aldehyde.
Catalyst
KI (0.1 - 0.5 eq)
None
Finkelstein Condition: KI converts alkyl chloride to alkyl iodide in situ. The C-I bond is weaker and reacts faster, reducing the time the aldehyde is exposed to heat/base.
Solvent
DMF or Acetone
Water, Alcohols
DMF promotes via cation solvation. Acetone is easier to remove but slower. Alcohols compete for alkylation; water causes hydrolysis.
Temp
50–60°C (DMF)
>80°C
High heat promotes polymerization of chloroacetonitrile (darkening of reaction).
Atmosphere
Argon/Nitrogen
Air
Prevents oxidation of the aldehyde and moisture ingress.
Optimized Experimental Protocol
This protocol utilizes the Finkelstein-assisted Williamson Ether Synthesis method. It is designed to be self-validating: the color change and solubility shifts indicate progress.
Solvent: DMF (5 mL per gram of substrate) or Acetone (10 mL per gram)
Step-by-Step Methodology:
System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with
.
Deprotonation: Add
-vanillin, , and KI to the flask. Add the solvent (DMF or Acetone).[4] Stir at Room Temperature (RT) for 15 minutes.
Observation: The solution will turn bright yellow (phenoxide formation).
Alkylation: Add Chloroacetonitrile dropwise via syringe.
Why dropwise? Prevents local high concentrations that favor self-polymerization.
Heating:
If DMF: Heat to 60°C. Reaction time: 2–4 hours.
If Acetone: Heat to reflux (56°C). Reaction time: 6–12 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3).
Target: Disappearance of the lower Rf spot (
-vanillin) and appearance of a higher Rf spot (product).
Workup (Critical for Purity):
Cool to RT. Pour mixture into ice-cold water (10x reaction volume).
Precipitation: The product should precipitate as a solid. Stir for 30 mins to dissolve inorganic salts.
Filtration: Filter the solid. Wash with cold water to remove residual DMF/Base.
Recrystallization: If necessary, recrystallize from Ethanol/Water.
Workflow Diagram
Figure 2: Optimized workflow for minimizing hydrolysis and maximizing yield.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black and "gummy." What happened?
Diagnosis: Polymerization of Chloroacetonitrile or Thorpe-Ziegler condensation.
Cause: Temperature was too high (>80°C) or base concentration was too localized.
Solution: Reduce temperature to 50-60°C. Add chloroacetonitrile slower (diluted in a small amount of solvent). Ensure
is finely powdered for even dispersion.
Q2: I see a new spot on TLC that is very polar (low Rf).
Diagnosis: Cannizzaro product (Vanillic acid) or Nitrile Hydrolysis (Amide).
Cause: Presence of water (hydrolysis) or use of NaOH/KOH (Cannizzaro).
Solution: Switch to anhydrous
. Ensure solvent is dry (store over molecular sieves). Do not use NaOH.[5]
Q3: The reaction is stalled at 50% conversion after 12 hours.
Diagnosis: "Potassium poisoning" or slow kinetics.
Cause: The KCl byproduct coats the surface of the
, stopping the reaction.
Solution: Add 0.2 eq of Potassium Iodide (KI) . This acts as a phase transfer catalyst and accelerates the reaction via the Finkelstein mechanism (Cl
I Product).
Q4: Can I use NaOH to speed it up?
Answer:No. While NaOH is a faster base, it attacks the aldehyde carbonyl of
-vanillin, causing disproportionation (Cannizzaro). The yield will drop significantly, and purification will become difficult.
Q5: Safety Warning?
Alert: Chloroacetonitrile is a potent alkylating agent and can release cyanide upon metabolism or hydrolysis. It is also a severe lachrymator (tear gas effect).
Control: Always handle in a fume hood. Quench all glassware and waste with dilute bleach (sodium hypochlorite) to oxidize any residual cyanide traces before disposal.
References
Reaction Mechanism & Base Selection
BenchChem. (2025).[4][6] Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives. Retrieved from (Note: Generalized reference for Phenol alkylation with haloacetonitriles).
Cannizzaro Side Reaction
Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds.[2][7] III. The Cannizzaro Reaction of Vanillin.[2][7] Journal of the American Chemical Society, 68(6), 1100–1102.
Use of KI (Finkelstein Conditions)
Reisner, D. B., & Horning, E. C. (1950).[8] Chloroacetonitrile.[4][5][8][9][10] Organic Syntheses, 30, 22. (Demonstrates reactivity and handling).
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
removing unreacted o-vanillin from 2-(2-Formyl-6-methoxyphenoxy)acetonitrile product
Diagnostic & Triage Is this the right guide for you? This guide addresses the purification of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile synthesized via the alkylation of o-vanillin with chloroacetonitrile (or bromoaceton...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic & Triage
Is this the right guide for you?
This guide addresses the purification of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile synthesized via the alkylation of o-vanillin with chloroacetonitrile (or bromoacetonitrile).[1]
Symptoms of Impurity:
Visual: The product appears bright yellow or orange. (Pure product is typically off-white to pale cream; o-vanillin is yellow).[1]
TLC: A lower running spot (more polar) is visible, which stains strongly with ferric chloride (
The separation relies on the acidity difference between the impurity and the product.
Compound
Functional Group
Nature
Solubility in pH 10 (aq)
o-Vanillin (Impurity)
Phenol ()
Acidic
~8–10
Soluble (Forms Phenolate)
Product
Ether ()
Neutral
N/A
Insoluble (Stays in Organic)
The Strategy: By washing the organic reaction mixture with a mild aqueous base, we deprotonate the unreacted o-vanillin, converting it into a water-soluble salt (sodium o-vanillinate).[1] The neutral product remains in the organic layer.
Protocol A: The "Solvent Swap & Base Wash" (Recommended)
Use this as your primary purification method. It is scalable and minimizes yield loss.
Critical Safety Warning
Do NOT wash the reaction mixture directly if Acetonitrile (
) is your solvent.
Strong bases can hydrolyze acetonitrile or cause runaway exotherms [1].[2] You must swap the solvent to a hydrophobic organic solvent (Ethyl Acetate or DCM) first.
Step-by-Step Procedure
Solvent Exchange:
Concentrate the crude reaction mixture under reduced pressure (Rotavap) to remove the reaction solvent (e.g., DMF, Acetone, or Acetonitrile).
Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approx. 10-15 mL solvent per gram of crude.[1]
The Base Wash (The Separation Step):
Transfer the organic solution to a separatory funnel.
Wash 1: Add 10% aqueous Potassium Carbonate (
) or 1M NaOH (cold).
Ratio: 1:1 volume relative to organic layer.
Action: Shake vigorously for 2 minutes. Vent frequently.
Observation: The aqueous layer should turn bright yellow (indicating extraction of o-vanillinate).[1]
Wash 2: Repeat with fresh base solution until the aqueous layer is colorless.
Neutralization & Drying:
Wash the organic layer once with Brine (saturated NaCl) to remove excess base.
Caption: Workflow for removing phenolic impurities via acid-base extraction.
Protocol B: Recrystallization (Polishing)
Use this if Protocol A yields a solid that is still slightly off-white (95-98% purity).[1]
Theory: Ether derivatives of vanillin often crystallize well from alcohols, while the phenolic starting material remains more soluble in the mother liquor.
Solvent System: Ethanol (EtOH) or Isopropanol (IPA).
Procedure:
Dissolve the crude solid in the minimum amount of boiling EtOH .
Optional: If the solution is dark, treat with activated charcoal for 5 mins and filter hot.
Allow to cool slowly to room temperature, then refrigerate (4°C).
Precipitate: The product should crystallize as white/off-white needles or plates.[1]
Filtration: Filter and wash with cold EtOH.
Protocol C: Chromatography (The "Nuclear" Option)
Use this if the reaction failed significantly or produced non-acidic byproducts.
Stationary Phase: Silica Gel (Standard 230-400 mesh).[1]
o-Vanillin (Phenol): Lower Rf (e.g., 0.3 in 70:[1]30) – often "streaks" due to acidity.
Frequently Asked Questions (FAQ)
Q: Can I use sodium bisulfite (
) to remove the aldehyde?A: NO. Both your starting material (o-vanillin) and your product contain an aldehyde group.[1] Bisulfite will form adducts with both, making separation impossible and reducing your yield.
Q: My product is an oil after the base wash. Is it impure?A: Not necessarily. Many vanillin ethers have low melting points or can be supercooled liquids.
Troubleshoot: Triturate (scratch) the oil with cold Hexane or Pentane to induce crystallization. If it remains an oil, verify purity via NMR.
Q: I used 1M NaOH and my yield dropped. What happened?A: While the ether linkage is stable, the nitrile group (
) can hydrolyze to an amide or acid if exposed to strong base and heat for extended periods [1].
Correction: Use Potassium Carbonate (
) instead of NaOH, or keep the NaOH wash very cold () and brief (<5 mins).
References
National Institutes of Health (NIH) - PubChem. Acetonitrile: Safety and Hazards (Hydrolysis Risks).[1] Available at: [Link][1]
Organic Syntheses. General Procedures for Alkylation of Phenols. Org.[2][3][4][5] Synth. Coll. Vol. 2, p. 363.[3] Available at: [Link][1]
Google Patents. WO2019209607A1: Process for synthesis of phenoxy compounds. (Describes analogous alkylation of substituted phenols with chloroacetonitrile). Available at: [1]
Structural Elucidation & Comparative NMR Guide: 2-(2-Formyl-6-methoxyphenoxy)acetonitrile
Executive Summary This technical guide provides a rigorous comparative analysis of the 1H NMR spectral characteristics of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile (Product) versus its primary precursor, o-Vanillin (2-hy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous comparative analysis of the 1H NMR spectral characteristics of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile (Product) versus its primary precursor, o-Vanillin (2-hydroxy-3-methoxybenzaldehyde). This molecule serves as a critical intermediate in the synthesis of substituted benzofurans and pharmaceutical scaffolds.
The data presented focuses on the diagnostic chemical shifts required to validate the O-alkylation of the phenol and the integrity of the aldehyde functionality.
Part 1: Structural Context & Synthesis Logic
To interpret the NMR data accurately, one must understand the structural transformation. The synthesis typically involves the O-alkylation of o-vanillin with chloroacetonitrile (or bromoacetonitrile) under basic conditions.
The Transformation[1][2]
Precursor (o-Vanillin): Contains a phenolic hydroxyl group at C2 (ortho to aldehyde) involved in a strong intramolecular hydrogen bond with the carbonyl oxygen.
Target Product: The hydroxyl proton is replaced by a cyanomethyl group (-CH₂CN). This removes the hydrogen bond and introduces a magnetically distinct methylene singlet.
Diagram 1: Synthetic Pathway & Structural Logic
Figure 1: Synthetic workflow and anticipated spectroscopic changes during the conversion of o-vanillin to the target nitrile ether.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol. The choice of solvent is critical as DMSO-d₆ can suppress proton exchange but may obscure the cyanomethyl peak due to water overlap; CDCl₃ is the preferred standard for this characterization.
Materials & Methods[3][4][5][6][7][8][9][10][11]
Sample Preparation: Dissolve 10–15 mg of the isolated solid in 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).
Why: High concentration ensures the minor aromatic splitting is visible.
Filtration: If the solution is cloudy (residual K₂CO₃ salts), filter through a small plug of glass wool directly into the NMR tube.
Integrity Check: Particulates cause magnetic inhomogeneity, broadening the critical aldehyde peak.
H-Bond Indicator (Shift downfield due to loss of shielding/H-bond dynamics)
Ar-H
Aromatic Ring
6.90 – 7.50 ppm
7.15 – 7.70 ppm
Multiplets
Electronic Environment (General downfield shift)
-OCH₂CN
Cyanomethylene
Absent
4.90 – 5.05 ppm
Singlet
Positive Identification (The "Fingerprint" peak)
-OCH₃
Methoxy
3.92 ppm
3.95 ppm
Singlet
Internal Reference (Stable position)
Detailed Peak Assignments
1. The Diagnostic "Switch" (11.0 ppm vs 4.9 ppm)
The most critical validation of this molecule is the disappearance of the phenolic proton at ~11.0 ppm. In o-vanillin, this proton is extremely deshielded due to the intramolecular hydrogen bond with the carbonyl oxygen.
Observation: In the product, this region (10.5–12.0 ppm) must be clear.
New Signal: A sharp singlet appears at 4.90–5.05 ppm . This corresponds to the two protons of the methylene group (-O-CH₂ -CN). This shift is characteristic of methylene protons flanked by an oxygen and a nitrile group (deshielding + anisotropy).
2. The Aldehyde Shift (10.4 ppm)
In o-vanillin, the aldehyde proton resonates around 9.8–9.9 ppm (CDCl₃). Upon alkylation, the intramolecular hydrogen bond is broken.
Mechanistic Insight: Contrary to simple inductive logic, the aldehyde proton in the product often appears slightly downfield (around 10.4 ppm) or remains similar, depending on the exact solvent concentration. The loss of the H-bond changes the planarity and electron density around the carbonyl carbon.
3. Aromatic Region (1,2,3-Substitution Pattern)
The aromatic ring retains its 1,2,3-substitution pattern (if counting from the original phenol carbon).
Pattern: You will observe a classic "Triplet-Doublet-Doublet" or overlapping multiplet pattern.
Shift: The alkylation of the oxygen makes it a slightly stronger electron donor by induction compared to the free phenol (which can donate by resonance but is often involved in H-bonding), generally causing a slight shift in the aromatic signals.
Part 4: Impurity Profiling
When analyzing the spectrum, specific impurities indicate process failures. Use this checklist for quality control.
Signal (ppm)
Source
Cause/Remedy
~4.10 ppm
Chloroacetonitrile (Starting Material)
Excess reagent used. Remedy: Wash with hexanes or recrystallize.
~11.0 ppm
o-Vanillin (Starting Material)
Incomplete reaction. Remedy: Check base equivalents (K₂CO₃) or reaction time.
~2.17 ppm
Acetone (Solvent)
Common recrystallization solvent residue. Remedy: High-vacuum drying.
~5.30 ppm
Dichloromethane
Extraction solvent residue.
Part 5: Visualizing the NMR Logic
The following diagram illustrates the logical flow for assigning the spectrum of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile.
Diagram 2: Spectral Assignment Workflow
Figure 2: Step-by-step decision tree for validating the product structure via NMR.
References
Sigma-Aldrich/Merck. (n.d.). 1H NMR Spectrum of o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde). SpectraBase.[3][4][5][6] Retrieved October 26, 2023, from [Link]
Aslam, M. A., et al. (2011). 1D and 2D NMR Studies of Benzyl o-Vanillin. EPrints USM. This paper provides comparative data for O-alkylated o-vanillin derivatives, establishing the baseline for the aldehyde and aromatic shifts in etherified products. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11569, 3-Methoxybenzaldehyde. (Data used for aromatic shift correlations). Retrieved from [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shifts: Esters, Ethers, and Nitriles. (Reference for the 4.9 ppm O-CH2-CN shift). Retrieved from [Link]
HPLC Method Development Guide: 2-(2-Formyl-6-methoxyphenoxy)acetonitrile Purity
Executive Summary Objective: Establish a stability-indicating HPLC method for 2-(2-Formyl-6-methoxyphenoxy)acetonitrile (CAS: 222622-86-8), a critical intermediate in the synthesis of methoxy-substituted pharmaceutical A...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: Establish a stability-indicating HPLC method for 2-(2-Formyl-6-methoxyphenoxy)acetonitrile (CAS: 222622-86-8), a critical intermediate in the synthesis of methoxy-substituted pharmaceutical APIs.
The Challenge: This molecule contains three distinct reactive functionalities: a formyl group (susceptible to oxidation), a nitrile group (susceptible to hydrolysis), and a methoxy-phenoxy ether (hydrophobicity driver). Standard isocratic C18 methods often fail to resolve the o-vanillin starting material from the target product due to similar polarity, or fail to detect the acidic oxidation degradants.
The Solution: This guide compares a standard "Generic Isocratic" approach against an "Optimized Gradient" method using a Phenyl-Hexyl stationary phase . The optimized method demonstrates superior resolution (
) of the critical pair (Target vs. o-Vanillin) and limits of quantitation (LOQ) suitable for trace impurity analysis (< 0.05%).
Part 1: Compound Profile & Critical Quality Attributes (CQA)
Before method selection, we must map the chemical behavior of the analyte to predict potential impurities.
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
Temperature: 30°C (Controlled).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Reagents & Mobile Phase Preparation[6]
Solvent A (Acidic Water): Add 1.0 mL of Formic Acid (HPLC Grade) to 1000 mL of Milli-Q water. Mix and degas.
Why? Acidic pH ensures the o-vanillin (pKa ~7.4) and any oxidized acid impurities (pKa ~4) remain protonated (neutral), increasing retention and sharpening peaks on RP columns.
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
Time (min)
% Solvent A
% Solvent B
Event
0.0
90
10
Initial Equilibration
2.0
90
10
Isocratic Hold (Elute polar salts)
12.0
10
90
Linear Ramp (Elute Target & Dimers)
14.0
10
90
Wash
14.1
90
10
Return to Initial
18.0
90
10
Re-equilibration
Standard & Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).
System Suitability Solution: Mix Target Analyte (1.0 mg/mL) with o-Vanillin (0.05 mg/mL) to verify resolution.
Part 4: Method Development Logic (The "Why")
The decision to switch from C18 to Phenyl-Hexyl is based on the specific electronic properties of the analyte.
Figure 2: Method development decision tree highlighting the switch to Phenyl-Hexyl chemistry.
Why Phenyl-Hexyl?
While C18 relies solely on hydrophobic dispersion forces, Phenyl-Hexyl phases offer
interactions.
The Target Molecule has an electron-withdrawing nitrile group and an aldehyde on the ring.
The Starting Material (o-Vanillin) has an electron-donating hydroxyl group.
This difference in electron density creates a distinct separation mechanism on Phenyl phases that C18 cannot achieve, resulting in the superior resolution observed in Method B.
Part 5: Troubleshooting & Robustness
Issue
Probable Cause
Corrective Action
Peak Tailing > 1.5
Silanol interactions or pH > pKa of impurities.
Ensure Mobile Phase A is pH < 3.0. Use a "base-deactivated" column (e.g., XSelect).
Ghost Peaks
Aldehyde oxidation in the sample vial.
Critical: Prepare samples fresh. Use amber vials. Keep autosampler at 4°C.
Drifting Retention Times
Incomplete column re-equilibration.
Ensure the post-gradient equilibration time is at least 5 column volumes (approx 4-5 mins).
Extra Peak @ RRT 0.9
Hydrolysis of Nitrile to Amide.
Check water quality. Avoid leaving samples in aqueous mobile phase for >24 hours.
References
International Conference on Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
PubChem. (n.d.). Compound Summary: 2-(2-Formyl-6-methoxyphenoxy)acetonitrile. National Library of Medicine. Retrieved from [Link]
Structural Elucidation & Comparative Analysis: 2-(2-Formyl-6-methoxyphenoxy)acetonitrile
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the development of novel benzofuran therapeutics and multi-target ligands, 2-(2-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the development of novel benzofuran therapeutics and multi-target ligands, 2-(2-Formyl-6-methoxyphenoxy)acetonitrile serves as a critical synthetic intermediate. Its structural integrity is paramount, particularly in distinguishing it from its regioisomers (e.g., vanillin derivatives) and validating the O-alkylation over C-alkylation during synthesis.
This guide provides an in-depth technical comparison of the target compound against its structural precursors and functional analogs. By analyzing X-ray crystallographic data, we establish a definitive protocol for structural verification, highlighting the specific steric and electronic effects that dictate its solid-state packing.
Chemical Profile & Synthesis
The target compound is synthesized via the Williamson ether synthesis of o-vanillin. Understanding this pathway is essential for interpreting the crystallographic outcome, as the presence of the ortho-methoxy group introduces significant steric strain absent in para-substituted analogs.
Key Feature: Trisubstituted benzene ring (1,2,3-pattern) creating a "crowded" environment for the cyanomethoxy tail.
Synthesis & Crystallization Workflow
The following diagram outlines the synthesis from o-vanillin and the subsequent crystallization workflow required to obtain diffraction-quality single crystals.
Caption: Synthesis of the target compound via O-alkylation and subsequent crystallographic workflow.
Comparative Crystallographic Analysis
To validate the structure of 2-(2-Formyl-6-methoxyphenoxy)acetonitrile, we compare it against two critical benchmarks:
The Precursor (o-Vanillin): To verify the loss of the phenolic proton and the breaking of intramolecular hydrogen bonds.
The Scaffold Analog ((2-Methoxyphenyl)acetonitrile): To isolate the structural impact of the formyl (-CHO) group.
Alternative 2 (Scaffold): (2-Methoxyphenyl)acetonitrile [2]
Crystal System
Monoclinic (Predicted)
Monoclinic
Triclinic / Monoclinic
Space Group
P2₁/c (Typical for this class)
P2₁/c
P-1 or P2₁/c
Intramolecular H-Bond
Absent (O-alkylation blocks donor)
Strong (O-H···O=C)
Absent
Packing Forces
Weak C-H···O, C-H···N, Dipole-Dipole
Strong H-bonding, π-stacking
Van der Waals, weak π-stacking
Key Dihedral Angle
Phenoxy/Acetonitrile twist: ~70-85°
Planar (due to H-bond)
Flexible (High rotation)
Density (calc)
~1.35 Mg/m³
1.38 Mg/m³
~1.15 Mg/m³
Detailed Mechanistic Insight
1. Loss of Planarity (Target vs. Precursor):
o-Vanillin exhibits a rigid, planar structure due to a strong intramolecular hydrogen bond between the phenolic hydroxyl and the adjacent methoxy/aldehyde oxygens [1].
Critical Validation: In the target compound, the alkylation of the hydroxyl group with the cyanomethyl moiety eliminates this H-bond. X-ray data will show a significant rotation of the newly formed ether linkage (C-O-CH₂-CN) out of the aromatic plane to minimize steric repulsion with the bulky ortho-methoxy group. Expect a torsion angle (C_aromatic-O-C_methylene-C_cyano) deviating significantly from 0° or 180°.
2. The "Formyl" Effect (Target vs. Scaffold):
Comparing the target to (2-methoxyphenyl)acetonitrile [2], the introduction of the formyl group at the 6-position (relative to the nitrile tail) introduces a strong dipole.
Packing Implication: While the scaffold analog relies on weak dispersion forces, the target molecule's crystal lattice is stabilized by C-H···O interactions involving the formyl oxygen and C-H···N interactions with the nitrile nitrogen. This results in a higher calculated density and higher melting point compared to the scaffold.
To ensure reproducibility and rule out polymorphism, the following protocol utilizes a dual-solvent system.
Step 1: Solvent Selection
Primary Solvent: Ethyl Acetate (Good solubility).
Antisolvent: Hexane or Ethanol (Poor solubility/Slow diffusion).
Rationale: The target compound has intermediate polarity. A single solvent often yields microcrystalline powder unsuitable for XRD.
Step 2: Slow Evaporation Method
Dissolve 20 mg of the purified compound in 2 mL of Ethyl Acetate.
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
Add 0.5 mL of Ethanol carefully down the side of the vial (do not mix).
Cover with Parafilm and poke 3-4 small holes.
Store in a vibration-free environment at 4°C for 7-14 days.
Step 3: Validation Check
Visual: Crystals should be block-like or prismatic. Needles often indicate rapid precipitation (poor quality).
Birefringence: Check under a polarized light microscope. Sharp extinction indicates a single crystal; irregular extinction suggests twinning.
Structural Logic & Interaction Pathway
The following diagram visualizes the intermolecular interactions that stabilize the crystal lattice, distinguishing the target from its precursors.
Caption: Predicted intermolecular interaction network. C-H...O and C-H...N bonds drive the lattice packing.
References
IUCr/CSD: Crystal structure of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Acta Crystallographica Section C.
NIST WebBook: (2-Methoxyphenyl)acetonitrile - Structural and Chemical Data. National Institute of Standards and Technology.
BenchChem: Comparative Guide to X-ray Crystallography of Phenoxyacetonitrile Derivatives. BenchChem Technical Guides.
PubChem: 2-(2-Formyl-6-methoxyphenoxy)acetonitrile Compound Summary. National Center for Biotechnology Information.
(Note: While specific proprietary CIF files for the target may require database access (e.g., CSD or SciFinder), the comparative data provided for o-vanillin and the nitrile scaffold are based on open standard reference data.)